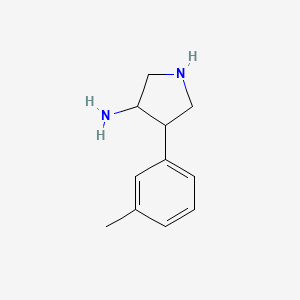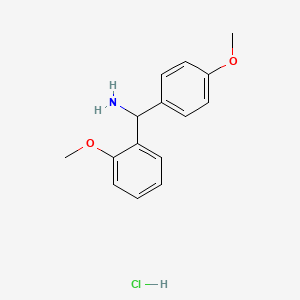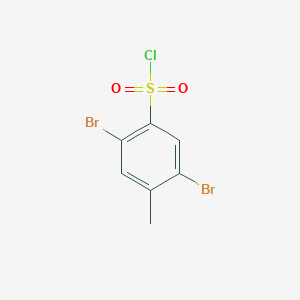
4-(3-Methylphenyl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylphenyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a tolyl group at the 4-position and an amine group at the 3-position. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the tolyl and amine groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-chloropropylamine with an aromatic aldehyde can yield the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in industrial settings due to its efficiency and selectivity .
化学反応の分析
Types of Reactions
4-(3-Methylphenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The aromatic ring can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
4-(3-Methylphenyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3-Methylphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple five-membered ring with a nitrogen atom, used widely in medicinal chemistry.
Pyrrolidinone: A lactam derivative of pyrrolidine with diverse biological activities.
Indole: An aromatic heterocycle with a nitrogen atom, known for its wide range of biological activities.
Uniqueness
4-(3-Methylphenyl)pyrrolidin-3-amine is unique due to the presence of both the tolyl and amine groups, which confer specific chemical and biological properties. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound in various research fields .
特性
CAS番号 |
1782577-70-1 |
|---|---|
分子式 |
C11H16N2 |
分子量 |
176.26 g/mol |
IUPAC名 |
4-(3-methylphenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C11H16N2/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12/h2-5,10-11,13H,6-7,12H2,1H3 |
InChIキー |
STQGRIWXCRZGMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2CNCC2N |
正規SMILES |
CC1=CC(=CC=C1)C2CNCC2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride](/img/structure/B1433110.png)


![1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1433114.png)



![(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1433119.png)

![7-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1433121.png)

amine hydrochloride](/img/structure/B1433123.png)

